Cas no 4611-05-6 (ophiobolin a)

ophiobolin a structure
ophiobolin a structure
Product name:ophiobolin a
CAS No:4611-05-6
MF:C25H36O4
MW:400.550948143005
CID:930205
PubChem ID:329825909

ophiobolin a Chemical and Physical Properties

Names and Identifiers

    • ophiobolin a
    • (18R)-14,18-Epoxy-3-hydroxy-5-oxoophiobola-7,19-dien-25-al
    • (18R)-3-Hydroxy-5-oxo-14,18-epoxyophiobola-7,19-diene-25-al
    • (7E,18R)-3-hydroxy-5-oxo-14,18-epoxyophiobola-7,19-dien-25-al
    • 18-epoxy-3-hydroxy-5-oxo-19-dien-25-a(18r)-ophiobola-14
    • cochliobolin
    • COCHLIOBOLIN A
    • ophiobolin
    • Ophiobolin,Helminthosporium sp.
    • orphiobolin A
    • (2′S,3′S,3aR,5′R,6aS,9R,9aS,10aR)-1,3a,4,4′,5′,6a,7,8,9,9a,10,10a-Dodecahydro-9-hydroxy-3′,9,10a-trimethyl-5′-spiro[dicyclopenta[a,d]cyclooctene-3(2H),2′(3′H)-furan]-6-carboxaldehyde
    • Inchi: InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1
    • InChI Key: MWYYLZRWWNBROW-BDZRSQQBSA-N
    • SMILES: CC(=C[C@H]1C[C@H](C)[C@]2(CC[C@]3(C)C[C@H]4[C@@H](C(=CC[C@H]32)C=O)C(=O)C[C@@]4(C)O)O1)C

Computed Properties

  • Exact Mass: 400.26100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 2
  • Complexity: 778
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 3.5
  • Topological Polar Surface Area: 63.6

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.0278 (rough estimate)
  • Melting Point: 182°C
  • Boiling Point: 443.19°C (rough estimate)
  • Refractive Index: 1.4460 (estimate)
  • PSA: 63.60000
  • LogP: 4.40800
  • Solubility: Uncertain

ophiobolin a Security Information

  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: 36
  • RTECS:RL1576000
  • Hazardous Material Identification: Xn
  • Storage Condition:−20°C
  • Risk Phrases:R20/21/22

ophiobolin a Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
LKT Labs
O610291-5 mg
Ophiobolin A
4611-05-6 ≥98%
5mg
$804.70 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-202266-100µg
Ophiobolin A,
4611-05-6 >95%
100µg
¥316.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-202266B-5mg
Ophiobolin A,
4611-05-6 >95%
5mg
¥5265.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O912387-1mg
Ophiobolin A
4611-05-6 ≥95%
1mg
¥5,060.70 2022-09-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7806-5mg
Ophiobolin A
4611-05-6 98%
5mg
¥12470.00 2023-09-09
Apollo Scientific
BIM0137-5mg
Ophiobolin A
4611-05-6
5mg
£640.00 2025-02-22
Fluorochem
M05736-1mg
Ophiobolin A
4611-05-6 >95%
1mg
£344.00 2022-02-28
1PlusChem
1P00DF78-5mg
OPHIOBOLIN A
4611-05-6 99%
5mg
$838.00 2025-02-26
SHENG KE LU SI SHENG WU JI SHU
sc-202266A-1mg
Ophiobolin A, (Out of Stock: Availability 9/15/23)
4611-05-6 >95%
1mg
¥1805.00 2023-09-05
LKT Labs
O610291-1mg
Ophiobolin A
4611-05-6 ≥98%
1mg
$225.00 2024-05-21

ophiobolin a Related Literature

Additional information on ophiobolin a

Exploring Ophiobolin A (CAS No. 4611-05-6): A Versatile Natural Compound with Promising Applications

Ophiobolin A (CAS No. 4611-05-6) is a naturally occurring sesquiterpenoid compound that has garnered significant attention in recent years due to its unique chemical structure and diverse biological activities. Originally isolated from fungi of the genus Bipolaris, this compound has become a subject of intense research in fields ranging from pharmaceutical development to agricultural science. Its molecular formula C25H34O4 and complex tricyclic structure contribute to its remarkable properties, making it a fascinating topic for scientists and industry professionals alike.

The growing interest in Ophiobolin A research aligns perfectly with current trends in natural product discovery and sustainable chemistry. As consumers increasingly seek eco-friendly alternatives to synthetic compounds, natural molecules like Ophiobolin A present exciting opportunities. Recent studies have explored its potential as a bioactive agent, with particular focus on its interactions with cellular membranes and protein targets. These investigations often appear in searches related to natural anticancer compounds and plant-pathogen interactions, reflecting the compound's dual relevance to human health and agricultural applications.

From a structural perspective, Ophiobolin A features a distinctive 5-8-5 tricyclic skeleton that sets it apart from other sesquiterpenoids. This unique architecture contributes to its biological activity and has made it a valuable target for total synthesis efforts in organic chemistry. Researchers frequently search for information about Ophiobolin A synthesis and structure-activity relationships, highlighting the compound's importance in medicinal chemistry research. The presence of multiple oxygen-containing functional groups in its structure enables diverse interactions with biological targets, explaining its wide range of observed effects.

The pharmacological potential of Ophiobolin A has become a particularly hot topic in recent literature. Studies have demonstrated its ability to modulate various cellular signaling pathways, with some reports suggesting selective activity against certain disease models. These findings have sparked interest in Ophiobolin A mechanisms of action and its possible applications in drug discovery programs. Notably, the compound's effects on calcium homeostasis and membrane permeability have become frequent subjects of scientific inquiry, often appearing in searches related to natural product pharmacology.

In agricultural contexts, Ophiobolin A has shown intriguing properties as a phytotoxic agent, making it relevant to discussions about natural herbicides and plant disease management. Its interactions with plant cells have been studied extensively, particularly its effects on chloroplast function and photosynthetic processes. These aspects make Ophiobolin A a valuable tool for understanding plant-pathogen interactions and developing sustainable agricultural solutions, topics that frequently appear in searches by agronomists and plant scientists.

The biosynthesis of Ophiobolin A in fungal organisms represents another area of active research. Scientists are particularly interested in the enzymatic pathways responsible for constructing its complex molecular framework. This knowledge could enable biotechnological production of the compound or related analogs, a topic that aligns with current interests in synthetic biology and metabolic engineering. Recent advances in genome mining techniques have facilitated the discovery of new Ophiobolin-producing strains, expanding opportunities for research and potential applications.

From an analytical chemistry perspective, Ophiobolin A characterization presents unique challenges and opportunities. The compound's chromatographic behavior and spectroscopic properties have been well-documented, providing valuable references for researchers working with this molecule. Common search terms in this context include Ophiobolin A HPLC methods and mass spectrometry analysis, reflecting the practical needs of scientists studying this compound. Standardized analytical protocols are particularly important for quality control in research applications and potential product development.

The safety profile of Ophiobolin A has been another focus of research, with studies examining its toxicological properties and environmental fate. While naturally occurring, the compound's biological activity necessitates careful evaluation of its potential effects on non-target organisms. These considerations are especially relevant given current regulatory trends emphasizing compound safety assessment and risk evaluation. Researchers often search for information about Ophiobolin A toxicity and ecotoxicological data, highlighting the importance of these aspects in the compound's overall profile.

Looking toward the future, Ophiobolin A derivatives represent a promising area for exploration. Chemical modification of the parent structure could yield compounds with improved pharmacological properties or reduced off-target effects. This approach aligns with current strategies in medicinal chemistry optimization and frequently appears in searches related to natural product derivatization. The development of semi-synthetic analogs could potentially unlock new applications while maintaining the ecological advantages of working with natural product scaffolds.

In conclusion, Ophiobolin A (CAS No. 4611-05-6) stands as a fascinating example of nature's chemical ingenuity. Its diverse biological activities, complex structure, and potential applications across multiple fields make it a compound of enduring scientific interest. As research continues to uncover new aspects of its molecular interactions and practical uses, Ophiobolin A will likely remain an important subject of study in natural product chemistry and its applications to human health and agriculture.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent